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molecular formula C15H16N2O2S B8482119 4-(2-Piperidin-4-yl-thiazol-4-yl)-benzoic acid CAS No. 860344-62-3

4-(2-Piperidin-4-yl-thiazol-4-yl)-benzoic acid

Cat. No. B8482119
M. Wt: 288.4 g/mol
InChI Key: MDUZYUPCNVOIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915300B2

Procedure details

To a solution of 4-(2-Piperidin-4-yl-thiazol-4-yl)-benzoic acid (1 mmol) in acetic acid (0.5 mL), methanol (3 mL) and tetrahydrofurane (4.5 mL) was added formaldehyde (aq. 37%, 300 mL) and polystyrene bound cyanoborohydride (2.36 mmol/g, 900 mg). The slurry was then agitated for 16 hours at room temperature. The slurry was then filtered and the resin washed with methanol (2 mL). The solution was concentrated to dryness in vacuo. m/z=303.1 in MS ES+, which was characterized by hplc and MS and used in the next step without any further purification.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[S:8][CH:9]=[C:10]([C:12]3[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=3)[N:11]=2)[CH2:3][CH2:2]1.[CH2:21]=O>C(O)(=O)C.CO.O1CCCC1>[CH3:21][N:1]1[CH2:6][CH2:5][CH:4]([C:7]2[S:8][CH:9]=[C:10]([C:12]3[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=3)[N:11]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
N1CCC(CC1)C=1SC=C(N1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C=O
Name
polystyrene
Quantity
900 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
4.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was then agitated for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
the resin washed with methanol (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
used in the next step without any further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN1CCC(CC1)C=1SC=C(N1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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